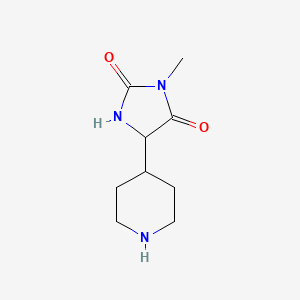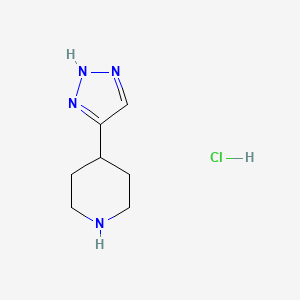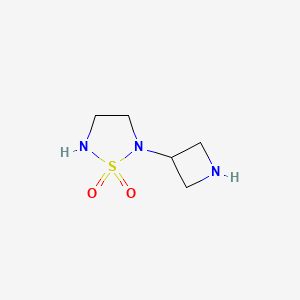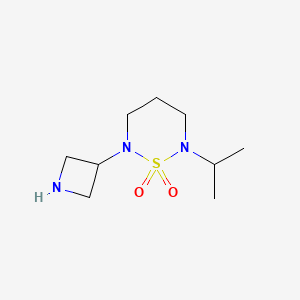![molecular formula C10H18N2 B1480521 8-Cyclopropyl-5,8-diazaspiro[3.5]nonane CAS No. 2097958-12-6](/img/structure/B1480521.png)
8-Cyclopropyl-5,8-diazaspiro[3.5]nonane
描述
8-Cyclopropyl-5,8-diazaspiro[3.5]nonane is a useful research compound. Its molecular formula is C10H18N2 and its molecular weight is 166.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
8-Cyclopropyl-5,8-diazaspiro[3.5]nonane is reported to be a ligand for sigma receptors (SRs), specifically the sigma-1 (S1R) and sigma-2 (S2R) receptors . These receptors are involved in several biological and pathological conditions .
Mode of Action
The compound interacts with its targets, the S1R and S2R receptors, and the binding mode has been analyzed through modeling studies
Biochemical Pathways
The sigma-1 receptor is a chaperone protein mainly localized at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER) where it forms a complex with the binding immunoglobulin protein (BiP) . Upon activation, S1R dissociates from BiP moving toward the plasma membrane where it directly interacts with different ion channels and G-protein-coupled receptors The exact biochemical pathways affected by 8-Cyclopropyl-5,8-diazaspiro[3
生化分析
Biochemical Properties
8-Cyclopropyl-5,8-diazaspiro[3.5]nonane plays a significant role in biochemical reactions, particularly as a ligand for sigma receptors . Sigma receptors, including sigma-1 and sigma-2, are involved in various biological and pathological conditions. This compound interacts with these receptors, influencing their activity. The compound has been evaluated in sigma-1 and sigma-2 receptor binding assays, demonstrating its potential as a sigma receptor ligand . The nature of these interactions involves binding to the receptor sites, which can modulate receptor activity and downstream signaling pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by interacting with sigma receptors, which are highly expressed in both central and peripheral nervous systems . The compound’s interaction with sigma receptors can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, sigma-1 receptor activation by this compound can lead to neuroprotective and anti-inflammatory effects, while sigma-2 receptor interaction may influence cell proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with sigma receptors. Upon binding to sigma-1 receptors, the compound can induce receptor oligomerization, leading to the modulation of ion channels and G-protein-coupled receptors . This interaction can result in changes in intracellular calcium levels, influencing various cellular processes. Additionally, this compound can act as an antagonist or agonist, depending on the receptor subtype and cellular context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as refrigeration . Its degradation products and their impact on cellular function require further investigation. Long-term studies in vitro and in vivo are essential to understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects, with specific thresholds for therapeutic and toxic effects . At lower doses, this compound may exert beneficial effects, such as neuroprotection and analgesia. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular function . Understanding the dosage effects is crucial for optimizing its therapeutic potential.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s unique structure allows it to participate in specific biochemical reactions, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence its localization and accumulation within different cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications Its localization within the cell can influence its interactions with other biomolecules and its overall biological effects
属性
IUPAC Name |
8-cyclopropyl-5,8-diazaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c1-4-10(5-1)8-12(7-6-11-10)9-2-3-9/h9,11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBZIFDPXMOTHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CCN2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1,1-dioxidohexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-2-yl)acetic acid](/img/structure/B1480438.png)
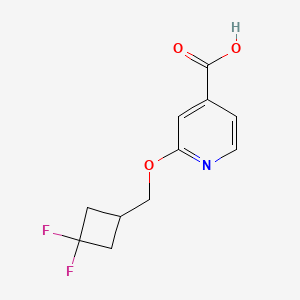
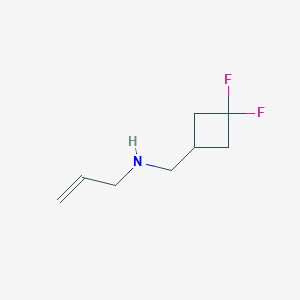
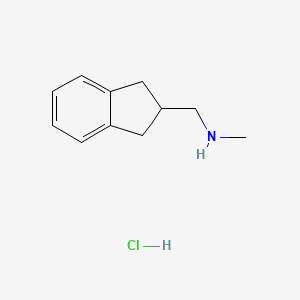
![8-Hydroxy-2-methyl-2-azaspiro[4.5]decan-3-one](/img/structure/B1480446.png)


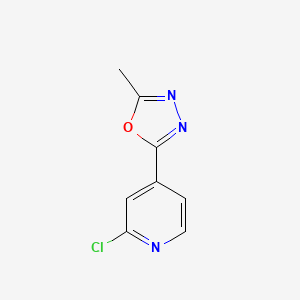
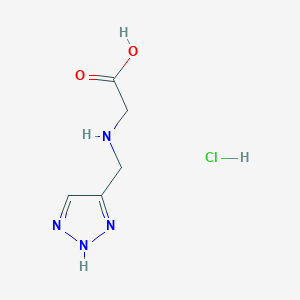
![Tert-butyl 1-ethynyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1480455.png)
